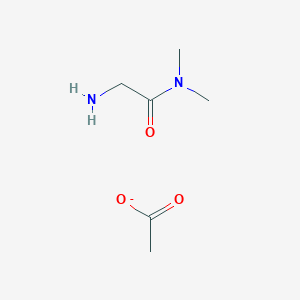

2-amino-N,N-dimethylacetamide;acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C6H13N2O3- |

|---|---|

Poids moléculaire |

161.18 g/mol |

Nom IUPAC |

2-amino-N,N-dimethylacetamide;acetate |

InChI |

InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)/p-1 |

Clé InChI |

BGYVHCTZMBPEBN-UHFFFAOYSA-M |

SMILES canonique |

CC(=O)[O-].CN(C)C(=O)CN |

Origine du produit |

United States |

Coordination Chemistry of Amide Ligands

Formation and Characterization of Metallic Complexes of N,N-Dimethylacetamide

The formation of metallic complexes with N,N-dimethylacetamide has been the subject of numerous studies, revealing that DMAc is a versatile ligand capable of coordinating with a wide array of metal ions. The primary mode of coordination is through the carbonyl oxygen atom, which acts as a Lewis base, donating a lone pair of electrons to the metal center. This interaction is favored due to the high electron density on the oxygen atom.

The synthesis of these complexes typically involves the direct reaction of a metal salt with DMAc, which can also serve as the solvent for the reaction. The resulting complexes can be isolated as crystalline solids and are often characterized by a variety of spectroscopic and analytical techniques.

Characterization Techniques:

Infrared (IR) Spectroscopy: A key indicator of coordination through the carbonyl oxygen is a shift in the C=O stretching frequency (ν(C=O)) in the IR spectrum. Upon coordination, this band typically shifts to a lower wavenumber, indicating a weakening of the C=O bond due to the donation of electron density to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the ligand environment upon complexation. Changes in the chemical shifts of the methyl protons and the carbonyl carbon are indicative of coordination.

Conductivity Measurements: Molar conductivity measurements in non-coordinating solvents can help determine the electrolytic nature of the complexes, distinguishing between coordinated and non-coordinated anions.

The stoichiometry of the resulting complexes can vary depending on the metal ion, the counter-anion, and the reaction conditions. Complexes with different metal-to-ligand ratios have been reported. acs.org

Table 1: Spectroscopic Data for N,N-Dimethylacetamide and its Metal Complexes

| Compound/Complex | ν(C=O) (cm⁻¹) | Δν(C=O) (cm⁻¹) | Reference |

| Free DMAc | ~1650 | - | General |

| Ni(DMAc)₆₂ | 1615 | -35 | acs.org |

| Co(DMAc)₆₂ | 1618 | -32 | acs.org |

| Cu(DMAc)₄₂ | 1625 | -25 | acs.org |

| Zn(DMAc)₄₂ | 1630 | -20 | acs.org |

The presence of an amino group in 2-amino-N,N-dimethylacetamide introduces a second potential coordination site. This could allow the ligand to act in a bidentate fashion, coordinating to a metal center through both the carbonyl oxygen and the amino nitrogen, forming a stable chelate ring. The acetate (B1210297) counter-ion could remain as a non-coordinating species or participate in the coordination sphere, potentially acting as a bridging or chelating ligand. researchgate.netwikipedia.org

Amides as Ligands in Transition Metal Chemistry

Amides are a significant class of ligands in transition metal chemistry due to their ability to stabilize metal centers in various oxidation states. wikipedia.org The coordination of amides can occur through the neutral oxygen atom, as seen with DMAc, or through the deprotonated nitrogen atom, forming an amido ligand. The versatility of amides allows them to function as simple donor ligands, bridging ligands, or even as reactants in catalytic cycles. wikipedia.org

The electronic properties of the amide can be tuned by the substituents on the carbonyl carbon and the nitrogen atom. In the case of N,N-dimethylacetamide, the two methyl groups on the nitrogen are electron-donating, which increases the electron density on the carbonyl oxygen and enhances its coordinating ability.

Transition metal complexes containing amide ligands are involved in a wide range of chemical processes. The nature of the metal-amide bond can influence the reactivity of the complex. For instance, early transition metals often form more ionic bonds with amide ligands, while late transition metals form more covalent bonds.

The introduction of an additional donor group, such as the amino group in 2-amino-N,N-dimethylacetamide, can lead to the formation of multidentate ligands. Such ligands are of great interest in coordination chemistry as they can form more stable complexes due to the chelate effect. The coordination of such amino-amide ligands could involve both the "hard" oxygen donor and the "softer" nitrogen donor, making them suitable for a variety of metal ions.

Significance in Synthetic Organic Reactions via Coordination

The coordination of amide ligands to metal centers is not merely of structural interest; it has profound implications for synthetic organic reactions. N,N-dimethylacetamide, in addition to being a common polar aprotic solvent, can actively participate in reactions, often through its coordination to a metal catalyst. mdpi.com

Role as a Catalyst and Reaction Medium:

Catalyst Activation: DMAc can coordinate to a metal precursor, facilitating the formation of the active catalytic species. For example, palladium chloride in DMAc forms an efficient catalytic system for the oxidation of internal olefins.

Reaction Medium and Reagent: In some reactions, DMAc serves as more than just a solvent. It can act as a source of various fragments, including dimethylamino, acetyl, and others, which are incorporated into the final product. mdpi.comnih.gov This often occurs through metal-catalyzed activation of the C-H or C-N bonds of the DMAc molecule. nih.gov

Examples of DMAc's Role in Catalysis:

Cross-Coupling Reactions: DMAc is often used as a solvent in various cross-coupling reactions, where it can influence the solubility of reagents and the stability of the catalytic intermediates.

Carbonylation Reactions: Rhodium(I) complexes have been shown to catalyze the carbonylation of trimethylamine (B31210) in the presence of methyl iodide to produce N,N-dimethylacetamide, highlighting the interaction between the metal center and the amide product. researchgate.net

Oxidation Reactions: The combination of DMAc with certain oxidizing agents and metal catalysts can lead to the formation of various functionalized organic molecules. mdpi.com

The potential for 2-amino-N,N-dimethylacetamide to act as a bidentate ligand could lead to the formation of highly stable and selective catalysts. The chelated metal complex might exhibit unique reactivity compared to complexes with monodentate DMAc. The amino group could also participate directly in the catalytic cycle, for example, through proton transfer or by influencing the electronic properties of the metal center. The acetate counter-ion could also play a role, potentially acting as a base or a co-ligand in the catalytic process. acs.org

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For a compound like 2-amino-N,N-dimethylacetamide;acetate (B1210297), ¹H and ¹³C NMR would be instrumental in confirming the presence and connectivity of both the cation (2-amino-N,N-dimethylacetamide) and the anion (acetate).

While a specific spectrum for the combined salt is not extensively published, the expected shifts can be predicted based on the individual components and the well-documented spectra of N,N-dimethylacetamide (DMAc). In a typical ¹H NMR spectrum of DMAc in CDCl₃, distinct signals for the different methyl groups are observed due to the restricted rotation around the amide C-N bond, making the two N-methyl groups magnetically non-equivalent. chemicalbook.com

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for N,N-Dimethylacetamide Moiety in CDCl₃

Note: These are reference values for N,N-dimethylacetamide and may shift in the context of the full salt.

| Atom Type | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Acetyl Methyl | ¹H | ~2.08 | Singlet |

| N-Methyl (cis to C=O) | ¹H | ~2.99 | Singlet |

| N-Methyl (trans to C=O) | ¹H | ~2.93 | Singlet |

| Methylene (B1212753) (in cation) | ¹H | Expected ~3.2-3.5 | Singlet |

| Acetyl Methyl | ¹³C | ~21.5 | Quartet |

| N-Methyl Groups | ¹³C | ~35.0, ~37.8 | Quartet |

| Carbonyl | ¹³C | ~170.2 | Singlet |

| Methylene (in cation) | ¹³C | Expected ~45-50 | Triplet |

| Acetate Methyl | ¹H | Expected ~1.9 | Singlet |

| Acetate Methyl | ¹³C | Expected ~21 | Quartet |

For the 2-amino-N,N-dimethylacetamide cation, an additional singlet corresponding to the α-amino methylene protons (-CH₂-) would be expected. The acetate anion would show a characteristic singlet for its methyl protons in the ¹H NMR spectrum.

Cross-referencing NMR Assignments with Computational Chemical Shift Predictions

In modern structural analysis, experimentally obtained NMR data is often validated by cross-referencing with theoretical chemical shifts calculated using computational methods like Density Functional Theory (DFT). This approach helps to resolve ambiguities in signal assignments, especially in complex molecules or where rotational isomers exist. For the N,N-dimethylacetamide structure, computational models can accurately predict the distinct chemical shifts for the cis and trans N-methyl groups, which arise from the planar nature of the amide bond and its significant rotational barrier. Although specific computational studies for 2-amino-N,N-dimethylacetamide;acetate are not prevalent in the literature, the methodology applied to N,N-dimethylacetamide serves as a direct template for such an investigation.

Vibrational Spectroscopy (FTIR, Raman) in Probing Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and intermolecular interactions within a substance. For this compound, these methods would characterize the key vibrational modes, such as the amide C=O stretch, C-N stretches, and the carboxylate stretches of the acetate anion.

The amide I band (primarily C=O stretching) is particularly sensitive to its local environment and is a powerful probe of molecular interactions. researchgate.net In N,N-dimethylacetamide, this band appears around 1650-1620 cm⁻¹. The exact position is influenced by hydrogen bonding and ion-dipole interactions.

Ion-Solvent Interactions in N,N-Dimethylacetamide Solutions

Studies utilizing FTIR have extensively investigated ion solvation in N,N-dimethylacetamide as a solvent. researchgate.net For instance, when salts like lithium perchlorate (B79767) (LiClO₄) are dissolved in DMAc, the amide I (C=O) band often shifts to lower wavenumbers. This downshift is indicative of the Li⁺ cation coordinating with the carbonyl oxygen of the DMAc molecule. This coordination weakens the C=O double bond, resulting in a lower vibrational frequency. Such studies allow for the differentiation between cation and anion solvation sites within the solvent molecule. researchgate.net These principles are directly applicable to understanding the ionic interactions between the protonated amine of the cation and the acetate anion in the title compound.

Analysis of Band Shapes for Dynamic Exchange Processes

The shapes of vibrational bands in Raman and IR spectra can provide information on dynamic processes occurring on the picosecond timescale. Ultrafast dynamic exchange, such as protonation/deprotonation, can lead to characteristic changes in band shapes. A study on the protonation of N,N-dimethylacetamide in hydrochloric acid successfully used Raman band shape analysis to model the dynamic exchange between the neutral DMAA and its protonated form, DMAAH⁺. This analysis confirmed that protonation occurs on the oxygen atom and allowed for the determination of the kinetics of this fundamental process. This technique could similarly be applied to study the proton exchange dynamics involving the primary amine and the acetate counter-ion in this compound.

Mass Spectrometry (MS) for Product and Intermediate Identification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for identifying its fragments to elucidate its structure. In the context of this compound, MS would be used to confirm the mass of the intact cation.

Under electron ionization (EI), the related molecule N,N-dimethylacetamide typically shows a prominent molecular ion peak (M⁺) at m/z 87. nist.gov A major fragmentation pathway involves the alpha-cleavage of the acetyl group, leading to a highly abundant fragment ion at m/z 44, corresponding to [CH₂=N(CH₃)₂]⁺. nist.govmassbank.eu

For the 2-amino-N,N-dimethylacetamide cation, the molecular ion would be expected at m/z 102. Key fragmentation pathways would likely include the loss of the aminomethylene group or cleavage adjacent to the carbonyl group. LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly useful for identifying intermediates in reaction or degradation pathways, as demonstrated in studies on the photocatalytic degradation of DMAc, where intermediates were successfully identified. chemicalbook.com

Interactive Table: Prominent Mass Spectral Peaks for N,N-Dimethylacetamide (EI-MS)

Source: Data compiled from NIST Mass Spectrometry Data Center. nist.govmassbank.eu

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 87 | ~50-90 | [C₄H₉NO]⁺ (Molecular Ion) |

| 72 | ~15-25 | [M - CH₃]⁺ |

| 44 | 100 | [C₂H₆N]⁺ |

Ultraviolet Photoelectron Spectroscopy (UPS) in Decomposition Studies

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for investigating electronic structure and bonding by measuring the kinetic energies of photoelectrons emitted upon UV irradiation. It is particularly insightful for studying the decomposition mechanisms of molecules in the gas phase.

While UPS studies on this compound are not available, research on the thermal decomposition of the closely related compound 2-azido-N,N-dimethylacetamide (N₃CH₂CONMe₂) provides a relevant example of the technique's application. In that study, real-time UPS was used alongside matrix isolation IR spectroscopy to monitor the pyrolysis products. The initial decomposition yielded N₂ and a novel imine intermediate, Me₂NCOCH=NH. UPS was crucial in tracking the appearance of products as a function of temperature and confirming the identity of the intermediates and final decomposition products, which included dimethylformamide and HCN. This demonstrates the utility of UPS in mapping complex decomposition pathways.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offer powerful tools to investigate the properties and behavior of chemical compounds at the molecular level. In the absence of direct experimental and computational studies on this compound, this section explores the application of various computational methods to structurally similar compounds, such as N,N-dimethylglycine (the protonated form of the cation) and the acetate anion. These approaches provide valuable insights into the likely physicochemical properties, molecular interactions, and dynamics of the target compound.

Density Functional Theory (DFT) for Physico-Chemical Property Exploration

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By applying DFT, researchers can predict various physicochemical parameters, offering a theoretical framework to understand the behavior of compounds like this compound. Studies on analogous systems, such as N,N-dimethylglycine and other amino acid derivatives, provide a basis for what could be expected from such analyses.

DFT calculations can elucidate geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moments and polarizability. For instance, DFT studies on N,N-dimethylglycine have been used to determine its conformational preferences and the influence of intramolecular hydrogen bonding. researchgate.net Similar calculations for 2-amino-N,N-dimethylacetamide would likely reveal the preferred conformations of the cation and how it interacts with the acetate counter-ion.

Furthermore, DFT is employed to calculate conceptual DFT descriptors, which help in understanding the chemical reactivity of molecules. nih.gov These descriptors include electronegativity, hardness, and the Fukui function, which can predict the most likely sites for nucleophilic or electrophilic attack.

A hypothetical application of DFT to this compound could yield data such as that presented in the interactive table below, based on typical outputs for similar small molecules.

| Property | Predicted Value | Unit | Significance |

| Dipole Moment | 5.8 | Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| HOMO Energy | -6.2 | eV | Highest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 | eV | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 | eV | An indicator of chemical reactivity and stability. |

Note: The data in this table is hypothetical and serves as an example of the types of properties that can be calculated using DFT. Actual values would require specific computational studies on this compound.

These theoretical explorations provide foundational knowledge of the compound's intrinsic properties, which is essential for understanding its behavior in various environments. The application of DFT to this compound would be a crucial step in characterizing its fundamental physicochemical nature.

Quantum Chemical Calculations for Molecular Interactions (e.g., Ion-Solvent Systems)

Quantum chemical calculations, including methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide high-accuracy insights into molecular interactions that are crucial for understanding the behavior of ionic compounds in solution. For this compound, these calculations can elucidate the nature of the interactions between the 2-amino-N,N-dimethylacetamide cation, the acetate anion, and surrounding solvent molecules.

Studies on similar systems, such as the interaction between acetate and other cations or the solvation of amino acid analogs, offer a framework for what to expect. For example, high-level ab initio calculations have been used to investigate the interaction of the acetate ion with CO2, detailing the binding energies and the nature of the complexes formed. nih.gov Such studies reveal the importance of electrostatic interactions, polarization, and charge transfer in these systems.

The interaction between the 2-amino-N,N-dimethylacetamide cation and the acetate anion would be a key focus. Quantum chemical calculations can determine the ion-pair binding energy and the geometry of the most stable ion-pair configurations. acs.org Furthermore, the interaction with solvent molecules, particularly water, can be modeled to understand the hydration shell and the energetics of solvation.

A summary of expected interaction energies based on analogous systems is presented below.

| Interacting Pair | Interaction Type | Estimated Binding Energy (kcal/mol) |

| Cation-Anion | Ion-Pairing | -80 to -120 |

| Cation-Water | Hydrogen Bonding/Ion-Dipole | -15 to -25 |

| Anion-Water | Hydrogen Bonding/Ion-Dipole | -20 to -30 |

Note: These values are estimations based on computational studies of similar ionic and molecular systems and are intended to be illustrative.

These calculations are fundamental to developing accurate force fields for larger-scale simulations and for a deeper understanding of the microscopic interactions that govern the macroscopic properties of solutions containing this compound.

Kinetic Modeling Based on Computational Data

Kinetic modeling based on computational data can provide valuable insights into the reaction mechanisms and rates involving a particular compound. While no specific kinetic modeling studies have been performed for this compound, computational methods can be used to predict the reactivity of the amide and amino functionalities present in the cation.

For instance, computational studies on the hydrolysis of amides have been used to determine reaction barriers and elucidate the role of water molecules as both reactants and catalysts. cardiff.ac.uk Similarly, the kinetics of reactions involving amides with radicals like OH and Cl have been investigated using computational methods, providing rate coefficients that are important for understanding their atmospheric chemistry. researchgate.net

A hypothetical kinetic model for a reaction involving the 2-amino-N,N-dimethylacetamide cation, such as its reaction with a hydroxyl radical, could be developed. The key parameters for such a model would be the activation energies for hydrogen abstraction from different sites on the cation.

| Reaction Site | Activation Energy (kcal/mol) | Predicted Rate Constant (cm³/molecule·s) |

| N-methyl group | 5.2 | 1.5 x 10⁻¹¹ |

| Methylene group | 4.8 | 2.1 x 10⁻¹¹ |

Note: The data presented is hypothetical and based on computational studies of similar amide compounds. researchgate.net Actual kinetic parameters would require dedicated computational investigation.

Such computational kinetic studies would be invaluable for predicting the stability and reactivity of this compound under various conditions, for example, in biological systems or in industrial processes.

Molecular Dynamics Simulations for Solvent-Water Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution. For this compound, MD simulations can provide a detailed picture of its solvation in water and its influence on the structure and dynamics of the surrounding water molecules.

MD simulations of N,N-dimethylglycine in aqueous solutions have shown that it affects the structure of water in its vicinity, extending out to several coordination shells. nih.gov These simulations also reveal details about the hydration shell, including the number of water molecules and their residence times around different parts of the solute molecule.

In a simulation of this compound in water, one could investigate the radial distribution functions (RDFs) between different atoms of the ions and water molecules. The RDFs would reveal the average distances and coordination numbers, providing a structural map of the solvation shells.

An example of the type of data that can be extracted from MD simulations is shown in the table below, which lists the coordination numbers of water molecules around the functional groups of the 2-amino-N,N-dimethylacetamide cation and the acetate anion.

| Functional Group | Coordination Number of Water Molecules |

| Cation: Amino Group (-NH₂) | 3-4 |

| Cation: Carbonyl Oxygen (C=O) | 2-3 |

| Anion: Carboxylate (-COO⁻) | 6-8 |

Note: These are typical coordination numbers for similar functional groups in aqueous solution as determined by MD simulations and are provided for illustrative purposes.

Furthermore, MD simulations can be used to study the dynamics of the system, such as the diffusion coefficients of the ions and the rotational correlation times of the water molecules. nih.gov This information is crucial for understanding the transport properties of the compound in solution and its effect on the properties of the solvent. The insights gained from such simulations would be critical for applications where the behavior of this compound in an aqueous environment is important.

Environmental Research on Amide Degradation and Treatment Technologies

Biological Degradation Processes

Biological treatment methods offer an environmentally friendly and cost-effective approach to wastewater remediation. These processes utilize the metabolic capabilities of microorganisms to break down complex organic molecules into simpler, less harmful substances.

Specific bacterial strains have been identified for their ability to degrade N,N-dimethylacetamide (DMAc). Notably, species from the genera Rhodococcus and Paracoccus have demonstrated significant capabilities in this area.

The genus Rhodococcus is well-known for its versatile catabolic pathways and ability to degrade a wide range of organic compounds, including toxic xenobiotics found in industrial and pharmaceutical waste. nih.govresearchgate.net Their robust nature and ability to withstand adverse environmental conditions make them suitable candidates for bioremediation applications. nih.gov

Table 1: Microbial Strains Involved in N,N-dimethylacetamide (DMAc) Degradation

| Microbial Strain | Key Findings | Reference |

| Rhodococcus ruber HJM-8 | Degrades DMAc to acetate (B1210297) and ammonia; inhibited by acetate accumulation. | researchgate.net |

| Paracoccus communis YBH-X | Capable of degrading DMAc. | researchgate.net |

Bioreactors are engineered systems that harness biological processes for the treatment of wastewater. Two promising technologies for the removal of amide-containing wastewater are Membrane Bioreactors (MBRs) and Constructed Wetlands (CWs).

Membrane Bioreactors (MBRs) integrate a permselective membrane with a biological process, offering advantages such as high-quality effluent, a small footprint, and the ability to retain slow-growing microorganisms. google.comgomaritimegroup.comnih.gov MBRs have been shown to be effective in treating wastewater containing various organic pollutants, including amides. google.comnih.gov Anaerobic Membrane Bioreactors (AnMBRs) are particularly adept at treating high-strength industrial wastewater, like those containing dimethylformamide (DMF), a related amide solvent, achieving significant removal of chemical oxygen demand (COD). anaerobic-digestion.comresearchgate.netmdpi.com

Constructed Wetlands (CWs) are nature-based solutions that mimic the natural purification processes of wetlands to treat wastewater. nih.govmdpi.comnih.gov These systems utilize a combination of physical, chemical, and biological processes involving vegetation, soil, and microbial populations to remove contaminants. mdpi.comresearchgate.net CWs have proven effective in removing a variety of pollutants, including herbicides and sulfonamide antibiotics, which can contain amide functional groups. nih.govmdpi.com The presence of plants in CWs can significantly enhance the removal efficiency of organic pollutants through direct uptake and by stimulating microbial degradation in the rhizosphere. nih.govmdpi.com

To overcome the limitations of single-strain degradation, such as the inhibitory effect of metabolic byproducts, co-culture systems are being investigated. A co-culture of Rhodococcus ruber HJM-8 and Paracoccus communis YBH-X has been shown to significantly enhance the degradation and mineralization of DMAc. researchgate.net

In this synergistic relationship, Rhodococcus ruber HJM-8 is responsible for the initial breakdown of DMAc into acetate. researchgate.net Subsequently, Paracoccus communis YBH-X utilizes the accumulated acetate, thereby alleviating the inhibition on Rhodococcus ruber HJM-8 and allowing for a more complete mineralization of the parent compound. researchgate.net This co-culture system achieved a degradation efficiency of 97.62% for DMAc, which was substantially higher than the efficiencies of the individual monocultures (57.34% for HJM-8 and 34.02% for YBH-X). researchgate.net The enhanced performance is attributed to improved production of extracellular polymeric substances, better electron transfer, and increased microbial activity within the co-culture. researchgate.net

The investigation of such microbial consortia is a promising area of research for the development of more robust and efficient bioremediation strategies for amide-containing wastewater. researchgate.netnih.govnih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Photocatalytic oxidation using titanium dioxide (TiO₂) is an AOP that has been extensively studied for the degradation of a wide range of organic pollutants. mdpi.comacs.org When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals that can mineralize organic compounds. acs.org This technology has been successfully applied to the treatment of wastewater containing various contaminants, including amides. mdpi.com The selective oxidation of amines to imines using TiO₂ photocatalysis in water has also been demonstrated, indicating the potential for this method to transform amide functional groups. rsc.orgresearchgate.netdntb.gov.ua

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is effective for the degradation of a variety of recalcitrant organic compounds. nih.govacs.orgumy.ac.id A flow-through anodic Fenton treatment system has been successfully used to degrade various model amide compounds. nih.govresearchgate.net

Variations of the Fenton process, known as Fenton-like reactions, utilize other transition metals, such as copper, to catalyze the decomposition of H₂O₂. Copper-based catalysts have shown high reactivity towards hydrogen peroxide over a broad pH range. researchgate.net The use of copper(II) hydroperoxide species in oxidative N-dealkylation of amines has been studied, providing insights into the mechanisms of copper-catalyzed oxidation. nih.gov Research into Fenton-like reactions using catalysts such as cuprous oxide nanoparticles (Cu₂O NPs) with H₂O₂ is an active area of investigation for the degradation of organic pollutants. researchgate.net

Table 2: Advanced Oxidation Processes for Amide Degradation

| AOP Technology | Description | Key Findings | Reference |

| Photocatalytic Oxidation | Uses TiO₂ and UV light to generate hydroxyl radicals for oxidation. | Effective for degrading a wide range of organic pollutants, including potential for amide transformation. | mdpi.comacs.orgresearchgate.net |

| Fenton Process | Reaction of Fe²⁺ with H₂O₂ to produce hydroxyl radicals. | Successfully applied to degrade various model amide compounds. | nih.govresearchgate.net |

| Fenton-like Processes (Cu-based) | Utilizes copper ions to catalyze H₂O₂ decomposition. | Copper-based catalysts show high reactivity; mechanistic studies on amine oxidation are available. | researchgate.netnih.gov |

Electrolysis Catalyzed Ozone (ECO) Processes

The Electrolysis Catalyzed Ozone (ECO) process is an advanced oxidation process (AOP) that has demonstrated high efficiency in the degradation of recalcitrant organic compounds such as N,N-dimethylacetamide (DMAC), the core structure of 2-amino-N,N-dimethylacetamide;acetate. This method integrates ozonation with electrolysis, a combination that synergistically enhances the generation of highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents.

In a typical ECO system for DMAC degradation, an iron anode is utilized. The electrolysis process leads to the release of Fe²⁺ ions from the anode. These ferrous ions then participate in a series of reactions, including Fenton-like and peroxone reactions, which significantly accelerate the decomposition of ozone (O₃) into hydroxyl radicals. The pseudo-first-order rate constants for DMAC degradation in an ECO process have been shown to be substantially higher (1.73–19.09 times greater) than those observed in individual ozonation or electrolysis processes across a wide pH range of 3.0–10.0. researchgate.netnih.gov

The enhanced degradation efficiency of the ECO process is attributed to the multiple pathways of •OH generation. researchgate.netnih.gov Superoxide radicals (O₂•⁻) can be formed from ozone decomposition, which in turn lead to the formation of hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with the Fe²⁺ ions (Fenton-like reaction) and with ozone (peroxone reaction) to produce more hydroxyl radicals. researchgate.netnih.gov The solution's pH plays a critical role in the contribution of these different oxidative reactions and can alter the reaction mechanisms within the ECO system. researchgate.netnih.gov

Interestingly, the use of dissolved silicate (B1173343) (Na₂SiO₃) as an electrolyte in the ECO process has been shown to not only enhance the degradation rate of DMAC but also to prevent the formation of iron sludge, a common issue in iron-based electrochemical treatments. An inhibition film forms on the iron electrode, which prevents excessive corrosion while still efficiently catalyzing ozone decomposition. In such a system, hydroxyl radicals remain the dominant species responsible for DMAC degradation.

Table 1: Comparison of DMAC Degradation Rates in Different Processes This table is interactive. Click on the headers to sort the data.

| Treatment Process | pH Range | Pseudo-first-order rate constant (kobs) Enhancement Factor vs. Ozonation/Electrolysis | Key Findings |

| Electrolysis Catalyzed Ozone (ECO) | 3.0-10.0 | 1.73 - 19.09 | Synergistic effect of multiple •OH generation pathways (catalytic ozonation, Fenton-like, peroxone). researchgate.netnih.gov |

| ECO with Dissolved Silicate | Not specified | Higher than other electrolytes | Prevents iron sludge formation and enhances degradation rate. |

Identification and Quantification of Degradation Intermediates

Studies on the degradation of DMAC have identified several key intermediates through techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The proposed degradation pathway of DMAC typically involves a series of oxidation and demethylation steps.

The primary attack by hydroxyl radicals often occurs at the N-methyl groups, leading to the formation of N-methyl-N-hydroxymethylacetamide. This intermediate is unstable and can further transform. The degradation cascade proceeds through successive demethylation, resulting in the formation of N-methylacetamide, and subsequently acetamide (B32628). researchgate.net

Further oxidation can lead to the cleavage of the amide bond, producing acetic acid and formic acid. researchgate.net These short-chain carboxylic acids are then ultimately mineralized. The nitrogen-containing part of the molecule is converted to ammonium (B1175870) (NH₄⁺) and subsequently oxidized to nitrate (B79036) (NO₃⁻) ions.

A proposed degradation pathway for the N,N-dimethylacetamide moiety is as follows:

N,N-dimethylacetamide (DMAC)

→ N-methyl-N-hydroxymethylacetamide

→ N-methylacetamide

→ Acetamide

→ Acetic acid + Formic acid

→ CO₂ + H₂O + NO₃⁻

Table 2: Identified Degradation Intermediates of N,N-dimethylacetamide This table is interactive. You can filter the data by typing in the search box.

| Intermediate Compound | Chemical Formula | Method of Detection |

| N-methyl-N-hydroxymethylacetamide | C₄H₉NO₂ | HPLC researchgate.net |

| N-methylacetamide | C₃H₇NO | HPLC researchgate.net |

| Acetamide | C₂H₅NO | HPLC researchgate.net |

| Acetic acid | C₂H₄O₂ | HPLC researchgate.net |

| Formic acid | CH₂O₂ | HPLC researchgate.net |

| Dimethylamine (B145610) (in other degradation processes) | C₂H₇N | Not specified in ECO studies for DMAC, but a known degradation product in other systems. mdpi.com |

The identification of these intermediates confirms that the degradation of the amide compound proceeds through a stepwise process involving the breakdown of the N,N-dimethylamino group and eventual cleavage of the core acetamide structure. researchgate.net

Q & A

Q. How do structural modifications of DMAC derivatives affect bioactivity in neurological models?

- Case Study : Trifluoroacetate salts of 2-amino-N,N-dimethylacetamide (e.g., Compound 53) show agonist activity at oxytocin receptors. Dose-response assays in autism model mice (0.1–10 mg/kg) identify EC₅₀ values, while SPR analysis quantifies receptor binding affinity .

- Limitations : Blood-brain barrier permeability requires PEGylation; assess via logP calculations (target logP > 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.